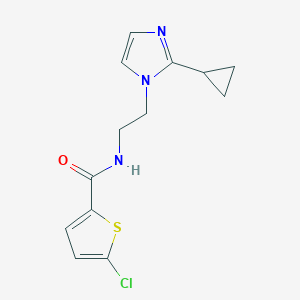

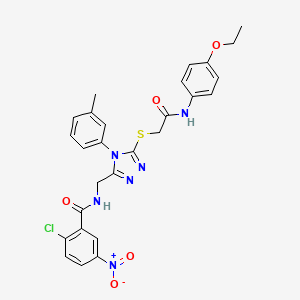

![molecular formula C13H7FN4OS2 B2708128 N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862976-42-9](/img/structure/B2708128.png)

N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine, also known as FBTA, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. FBTA is a heterocyclic compound that contains a benzothiazole ring, a thiophene ring, and an oxadiazole ring.

Scientific Research Applications

Synthesis and Biological Activities

Researchers have synthesized various hybrid molecules containing structures related to N-(6-fluorobenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine, exploring their antimicrobial, antilipase, and antiurease activities. Some compounds have shown promising antimicrobial activity against specific microorganisms, with a few exhibiting antiurease and antilipase activities as well (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antitumor Properties

Novel 2-(4-aminophenyl)benzothiazoles, including derivatives of the chemical compound , have been studied for their selective, potent antitumor properties. These compounds induce and are metabolized by cytochrome P450 1A1, with modifications to improve metabolic stability and conjugation with amino acids to enhance solubility and bioavailability. Preclinical evaluations suggest their potential for treating specific types of cancer, including breast and ovarian cancer models, due to their ability to regulate cell cycle and apoptosis through mitochondrial pathways (Bradshaw et al., 2002).

Antimicrobial Activities

Some derivatives synthesized from the core chemical structure have shown significant antimicrobial activity, particularly against Mycobacterium smegmatis, which highlights their potential as antimicrobial agents (Yolal et al., 2012).

Chemotherapeutic Potential

Isoxazole derivatives related to this compound have exhibited significant anti-cancer activity against various cancer cell lines. These compounds, particularly compound 20c, have been found to induce G2/M cell cycle arrest and apoptosis through the activation of p53 and alteration of mitochondrial protein levels, suggesting their potential as chemotherapeutic agents (Kumbhare et al., 2014).

Development of Antitumor Prodrugs

Research has also focused on the development of prodrugs for antitumor benzothiazoles, aiming to improve the pharmaceutical properties such as water solubility and bioavailability of these compounds. This work is directed towards facilitating the parenteral administration of clinical candidates for cancer treatment (Hutchinson et al., 2002).

properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7FN4OS2/c14-7-3-4-8-10(6-7)21-13(15-8)16-12-18-17-11(19-12)9-2-1-5-20-9/h1-6H,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUCMYDIAUHHIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7FN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{4-[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazin-1-yl}phenyl)ethanone](/img/structure/B2708055.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2708057.png)

![3-[1-[2-(2-Methoxyethoxy)acetyl]piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2708058.png)

![1-[(Oxan-3-ylmethyl)sulfanyl]ethan-1-one](/img/structure/B2708063.png)

![7-Methyl-2-(2-morpholinoethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2708065.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2708066.png)